molecular formula C9H12BrNO2S B1520936 tert-Butyl (5-bromothiophen-2-yl)carbamate CAS No. 943321-89-9

tert-Butyl (5-bromothiophen-2-yl)carbamate

Cat. No.: B1520936
CAS No.: 943321-89-9
M. Wt: 278.17 g/mol
InChI Key: SKPRAKMCHAPMNY-UHFFFAOYSA-N
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Description

Tert-Butyl (5-bromothiophen-2-yl)carbamate: is a chemical compound with the molecular formula C9H12BrNO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including:

  • Bromination of Thiophene: : Starting with thiophene, bromination at the 5-position can be achieved using bromine in the presence of a catalyst.

  • Carbamate Formation: : The brominated thiophene can then be reacted with tert-butyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of tert-Butyl (5-bromothiophen-2-yl)carbamate involves large-scale bromination and carbamate formation processes, often using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (5-bromothiophen-2-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the bromine position, often using nucleophiles like sodium azide or potassium iodide.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: : Lithium aluminum hydride (LiAlH4)

  • Substitution: : Sodium azide (NaN3), potassium iodide (KI)

Major Products Formed

  • Oxidation: : Thiophene-2,5-dione

  • Reduction: : 5-Bromo-2-thiophenethanol

  • Substitution: : 5-Azido-2-thiophene or 5-Iodo-2-thiophene

Scientific Research Applications

Tert-Butyl (5-bromothiophen-2-yl)carbamate is used in various scientific research applications, including:

  • Chemistry: : As a building block in organic synthesis, particularly in the synthesis of more complex thiophene derivatives.

  • Biology: : In the study of biological systems, particularly in the development of new pharmaceuticals.

  • Medicine: : As a precursor in the synthesis of drugs that target specific biological pathways.

  • Industry: : In the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl (5-bromothiophen-2-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes.

Comparison with Similar Compounds

Tert-Butyl (5-bromothiophen-2-yl)carbamate is unique compared to similar compounds due to its specific structure and reactivity. Similar compounds include:

  • Tert-Butyl (5-iodothiophen-2-yl)carbamate

  • Tert-Butyl (5-chlorothiophen-2-yl)carbamate

  • Tert-Butyl (5-fluorothiophen-2-yl)carbamate

These compounds differ in the halogen substituent, which affects their reactivity and applications.

Properties

IUPAC Name

tert-butyl N-(5-bromothiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPRAKMCHAPMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662915
Record name tert-Butyl (5-bromothiophen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943321-89-9
Record name tert-Butyl (5-bromothiophen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 943321-89-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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